

# Application Notes and Protocols for SKF 82958 in In Vivo Mouse Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Skf 82958 |
| Cat. No.:      | B1669153  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **SKF 82958**, a full dopamine D1 receptor agonist, in in vivo mouse studies. This document includes a summary of effective dosages, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

## Introduction

**SKF 82958** is a selective dopamine D1 receptor full agonist widely used in neuroscience research to investigate the role of the D1 receptor in various physiological and pathological processes.<sup>[1]</sup> It has been employed in rodent models to study conditions such as autism spectrum disorder (ASD), neuropsychiatric diseases with sensorimotor gating deficits, and drug reinforcement.<sup>[2][3][4]</sup> Understanding the appropriate dosage and experimental procedures is critical for obtaining reliable and reproducible results in preclinical mouse studies.

## Quantitative Data Summary

The dosage of **SKF 82958** for in vivo mouse studies can vary depending on the specific research question, the mouse strain, and the behavioral paradigm being assessed. The following tables summarize the dosages reported in the literature.

Table 1: Systemic Administration of **SKF 82958** in Mice

| Mouse Model/Strain           | Dosage Range              | Administration Route   | Observed Effects                                                                                                | Reference |
|------------------------------|---------------------------|------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Shank3-deficient (ASD model) | Not specified in abstract | Intraperitoneal (i.p.) | Ameliorated social and repetitive behavioral deficits, restored synaptic function.                              | [2]       |
| C57BL/6J                     | 0.1 mg/kg                 | Intraperitoneal (i.p.) | Failed to potentiate IVM-mediated prepulse inhibition (PPI) disruption.                                         | [5]       |
| C57BL/6J                     | 0.3 mg/kg                 | Intraperitoneal (i.p.) | Increased rearing behavior, which was antagonized by finasteride. Did not significantly affect hyperlocomotion. | [6]       |
| Swiss-Webster                | 1-10 mg/kg                | Intraperitoneal (i.p.) | Dose-related decrease in cocaine-induced locomotor activity.                                                    | [7]       |

|             |                           |                        |                                                                                                   |     |
|-------------|---------------------------|------------------------|---------------------------------------------------------------------------------------------------|-----|
| Unspecified | 2 and 4 mg/kg             | Systemic injection     | Dose-related changes in striatal nNOS mRNA expression (decrease at 2 mg/kg, increase at 4 mg/kg). | [8] |
| C57BL/6J    | Not specified in abstract | Intraperitoneal (i.p.) | Dramatically inhibited prepulse inhibition (PPI).                                                 | [3] |

Table 2: Local Administration of **SKF 82958** in Rodents

| Animal Model   | Dosage                      | Administration Route | Brain Region                                   | Observed Effects                       | Reference |
|----------------|-----------------------------|----------------------|------------------------------------------------|----------------------------------------|-----------|
| Rat            | 1.5 or 3.0 µg (bilaterally) | Microinjection       | Nucleus Accumbens Shell                        | Elicited rewarding effects.            | [9]       |
| Rat            | 0.1, 1, 5 µg                | Infusion             | Substantia Nigra Pars Reticulata (SNr)         | No effect on startle reflex by itself. | [10]      |
| C57BL/6J Mouse | Not specified in abstract   | Local infusion       | Nucleus Accumbens and Medial Prefrontal Cortex | Disrupted prepulse inhibition (PPI).   | [3]       |

## Experimental Protocols

### Systemic Administration for Behavioral Studies

This protocol is a general guideline for the systemic administration of **SKF 82958** to assess its effects on behavior in mice.

#### Materials:

- **SKF 82958** hydrobromide
- Vehicle (e.g., sterile saline - 0.9% NaCl)
- Syringes and needles (e.g., 27-gauge)
- Animal scale
- Behavioral testing apparatus (e.g., open field arena, prepulse inhibition chamber)

#### Procedure:

- Preparation of **SKF 82958** Solution:
  - On the day of the experiment, dissolve **SKF 82958** hydrobromide in sterile saline to the desired concentration. For example, to achieve a dose of 0.3 mg/kg in a 25 g mouse with an injection volume of 10 ml/kg, the concentration would be 0.03 mg/ml.
  - Ensure the solution is completely dissolved and vortex if necessary.
- Animal Handling and Dosing:
  - Habituate the mice to the experimental room for at least 30-60 minutes before any procedures.
  - Weigh each mouse to accurately calculate the injection volume.
  - Administer **SKF 82958** or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 5-10 ml/kg.
  - One study allowed a 30-minute pre-treatment time after injection before commencing behavioral monitoring.[\[6\]](#)

- Behavioral Assessment:
  - Following the pre-treatment period, place the mouse in the behavioral apparatus.
  - Record the behavioral parameters of interest for the specified duration. For locomotor activity, a 60-minute session is common.[6] For prepulse inhibition, the session duration is typically around 30 minutes.[6]

## Local Infusion into a Specific Brain Region

This protocol provides a general framework for the local administration of **SKF 82958** directly into a brain region of interest.

### Materials:

- **SKF 82958** hydrobromide
- Artificial cerebrospinal fluid (aCSF) or sterile saline
- Stereotaxic apparatus
- Implantable guide cannulae
- Internal infusion cannulae
- Microinfusion pump
- Surgical tools

### Procedure:

- Surgical Implantation of Guide Cannulae:
  - Anesthetize the mouse using an appropriate anesthetic agent.
  - Secure the mouse in a stereotaxic frame.
  - Using aseptic surgical techniques, implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens, medial prefrontal cortex).

- Secure the cannula to the skull with dental cement.
- Allow the animal to recover from surgery for at least one week.
- Microinfusion Procedure:
  - On the day of the experiment, gently restrain the mouse and remove the dummy cannula from the guide cannula.
  - Insert the internal infusion cannula, which extends slightly beyond the tip of the guide cannula into the target brain region.
  - Connect the infusion cannula to a microinfusion pump.
  - Infuse a small volume of the **SKF 82958** solution (e.g., 0.5  $\mu$ l per side) at a slow rate (e.g., 0.1  $\mu$ l/min).
  - Leave the infusion cannula in place for a short period after the infusion to allow for diffusion.
- Post-Infusion Assessment:
  - Following the infusion, proceed with the desired behavioral or neurochemical analysis.

## Signaling Pathways and Experimental Workflow

### Signaling Pathway of SKF 82958

**SKF 82958** acts as a full agonist at the dopamine D1 receptor.[1] Activation of the D1 receptor, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9] In the striatum, this signaling cascade can lead to the activation of the ERK-CREB signaling pathway and an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[2]



[Click to download full resolution via product page](#)

Caption: **SKF 82958** signaling cascade via the D1 receptor.

## Experimental Workflow for In Vivo Mouse Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of **SKF 82958** in mice.



[Click to download full resolution via product page](#)

Caption: A typical workflow for **SKF 82958** mouse behavioral studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3-Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF82958, a dopamine D1 receptor agonist, disrupts prepulse inhibition in the medial prefrontal cortex and nucleus accumbens in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of 5 $\alpha$ -reductase attenuates behavioral effects of D1-, but not D2-like receptor agonists in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of protein kinase A inhibitor and activator on rewarding effects of SKF-82958 microinjected into nucleus accumbens shell of ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The substantia nigra pars reticulata mediates the enhancement of startle by the dopamine D1 receptor agonist SKF 82958 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SKF 82958 in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669153#skf-82958-dosage-for-in-vivo-mouse-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)